molecular formula C24H22N2O3 B1677978 PPT CAS No. 263717-53-9

PPT

Cat. No.: B1677978
CAS No.: 263717-53-9
M. Wt: 386.4 g/mol
InChI Key: IOTXSIGGFRQYKW-UHFFFAOYSA-N
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Description

4,4',4''-(4-propylpyrazole-1,3,5-triyl)trisphenol is a pyrazole that is 1H-pyrazole bearing three 4-hydroxyphenyl substituents at positions 1, 3 and 5 as well as a propyl substituent at position 4. Potent, subtype-selective estrogen receptor agonist (EC50 ~ 200 pM);  displays 410-fold selectivity for ERalpha over ERbeta. Prevents ovariectomy-induced weight gain and loss of bone mineral density, and induces gene expression in the hypothalamus following systemic administration in vivo. It has a role as an estrogen receptor agonist. It is a member of pyrazoles and a member of phenols.

Biochemical Analysis

Biochemical Properties

Propyl pyrazole triol plays a significant role in biochemical reactions by selectively binding to estrogen receptor alpha (ERα) with a binding affinity approximately 410 times higher than that for estrogen receptor beta (ERβ) . This selective binding allows propyl pyrazole triol to modulate the activity of ERα, influencing various downstream signaling pathways. The compound interacts with several biomolecules, including transcription factors and enzymes involved in glucose metabolism, such as signal transducer and activator of transcription 3 (STAT3) and glucose-6-phosphatase .

Cellular Effects

Propyl pyrazole triol exerts various effects on different cell types and cellular processes. In adipocytes and skeletal muscle cells, it enhances glucose uptake and improves insulin sensitivity . In hepatocytes, propyl pyrazole triol modulates gene expression, leading to decreased hepatic lipid content and improved glucose tolerance . These effects are mediated through the activation of ERα, which influences cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of propyl pyrazole triol involves its selective binding to ERα, leading to the activation of ERα-mediated transcriptional activity . This activation results in the modulation of various genes involved in glucose metabolism, lipid metabolism, and inflammatory responses . Propyl pyrazole triol also influences the activity of transcription factors such as STAT3, which plays a crucial role in regulating glucose homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of propyl pyrazole triol have been observed to change over time. Short-term treatment with propyl pyrazole triol improves glucose tolerance and insulin sensitivity in animal models

Dosage Effects in Animal Models

The effects of propyl pyrazole triol vary with different dosages in animal models. At lower doses, the compound improves glucose tolerance and insulin sensitivity without significant adverse effects . Higher doses may lead to toxic effects and require careful monitoring to avoid potential adverse outcomes.

Metabolic Pathways

Propyl pyrazole triol is involved in metabolic pathways related to glucose and lipid metabolism. It interacts with enzymes such as glucose-6-phosphatase and transcription factors like STAT3, influencing metabolic flux and metabolite levels . These interactions contribute to the compound’s ability to improve glucose tolerance and reduce hepatic lipid content.

Transport and Distribution

Within cells and tissues, propyl pyrazole triol is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

Propyl pyrazole triol is localized in specific subcellular compartments, where it exerts its effects on cellular activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, ensuring its proper localization and activity .

Properties

IUPAC Name

4-[2,5-bis(4-hydroxyphenyl)-4-propylpyrazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-2-3-22-23(16-4-10-19(27)11-5-16)25-26(18-8-14-21(29)15-9-18)24(22)17-6-12-20(28)13-7-17/h4-15,27-29H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTXSIGGFRQYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040392
Record name Propylpyrazoletriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263717-53-9
Record name Propyl pyrazole triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263717-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263717539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylpyrazoletriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4',4''-(4-PROPYL-(1H)-PYRAZOLE-1,3,5-TRIYL)TRISPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T83Y6JZPF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of propyl pyrazole triol?

A1: Propyl pyrazole triol exhibits high affinity and selectivity for ERα, one of the two major estrogen receptor subtypes. [, , , , , , , , , , , , , , , , , , , , ]

Q2: How does propyl pyrazole triol exert its effects at the molecular level?

A2: Upon binding to ERα, PPT induces conformational changes in the receptor, promoting its dimerization and subsequent binding to estrogen response elements (EREs) located within the promoter regions of target genes. [, , ] This interaction modulates the transcriptional activity of these genes, ultimately leading to various downstream effects.

Q3: Can you provide examples of downstream effects observed upon propyl pyrazole triol treatment in different models?

A3: Studies utilizing this compound have revealed a range of downstream effects, including:

  • Uterine growth and gene expression changes in mice: this compound stimulated uterine growth, increased expression of genes like complement component 3, lactoferrin, and glucose-6-phosphate dehydrogenase, and decreased androgen receptor and progesterone receptor mRNA levels. []
  • Improved glucose tolerance in obese mice: Treatment with this compound ameliorated glucose tolerance and insulin sensitivity in obese mice models. []
  • Neuroprotection in a mouse model of global ischemia: this compound demonstrated neuroprotective effects by reducing ischemic damage in specific brain regions. []
  • Modulation of heat shock protein expression in rat skeletal muscle: this compound treatment led to increased basal levels of heat shock protein 70 (Hsp70) in rat soleus muscle fibers. []
  • Anti-edema effects in a rat model of traumatic brain injury: this compound administration attenuated brain edema and blood-brain barrier disruption following traumatic brain injury. []

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